Cas no 4767-55-9 (3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one)

3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one structure
4767-55-9 structure
Product name:3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
CAS No:4767-55-9
MF:C15H10O2
MW:222.238704204559
CID:2856089
PubChem ID:700611

3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
    • Benzalphthalide, (E)-
    • trans-3-Benzylidenephthalide
    • SMR000217194
    • SCHEMBL5433929
    • (e)-3-benzylidenephthalide
    • 3-(Phenylmethylene)-1(3H)-isobenzofuranone
    • N2S40871LM
    • AKOS003614531
    • EN300-13345571
    • EC 209-388-8
    • MLS000589956
    • CHEMBL1562463
    • (E)-3-Benzylideneisobenzofuran-1(3H)-one
    • Benzylidenephthalide
    • (E)-benzalphthalide
    • BRN 0083797
    • trans-3-(Phenylmethylene)phthalide
    • 5-17-10-00577 (Beilstein Handbook Reference)
    • UNII-C9E8S3AGYQ
    • C9E8S3AGYQ
    • Escalol 547
    • UNII-N2S40871LM
    • 3-[1-Phenyl-meth-(E)-ylidene]-3H-isobenzofuran-1-one
    • 4767-55-9
    • NSC 2824
    • EINECS 209-388-8
    • 3-Benzylidenephthalide
    • AI3-17979
    • NCGC00246296-01
    • 1(3H)-Isobenzofuranone, 3-(phenylmethylene)-, (3E)-
    • 1(3H)-Isobenzofuranane, 3-(phenylmethylene)-
    • Q27275358
    • HMS2533B05
    • Inchi: InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+
    • InChI Key: YRTPZXMEBGTPLM-GXDHUFHOSA-N

Computed Properties

  • Exact Mass: 222.068
  • Monoisotopic Mass: 222.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: Pale yellow to yellow crystalline powder
  • Density: 1.278
  • Melting Point: 100-104℃
  • Boiling Point: 374.1°Cat760mmHg
  • Flash Point: 156.9°C
  • Refractive Index: 1.686
  • PSA: 26.30000
  • LogP: 3.35510

3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one Security Information

  • Storage Condition:2-8°C

3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-13345571-2.5g
3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
4767-55-9
2.5g
$55.0 2023-06-06
Enamine
EN300-13345571-0.1g
3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
4767-55-9
0.1g
$24.0 2023-06-06
Enamine
EN300-13345571-250mg
3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
4767-55-9
250mg
$25.0 2023-09-30
Enamine
EN300-13345571-1.0g
3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
4767-55-9
1g
$28.0 2023-06-06
Enamine
EN300-13345571-500mg
3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
4767-55-9
500mg
$26.0 2023-09-30
Enamine
EN300-13345571-0.5g
3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
4767-55-9
0.5g
$26.0 2023-06-06
Enamine
EN300-13345571-10.0g
3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
4767-55-9
10g
$200.0 2023-06-06
Enamine
EN300-13345571-5.0g
3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
4767-55-9
5g
$108.0 2023-06-06
Enamine
EN300-13345571-2500mg
3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
4767-55-9
2500mg
$55.0 2023-09-30
Enamine
EN300-13345571-10000mg
3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
4767-55-9
10000mg
$200.0 2023-09-30

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